Superior Biochemical Potency: 3.1-Fold Higher EGFR Inhibition Compared to the Lead Precursor PD 153035
In a direct head-to-head comparison, the linear imidazo[4,5-g]quinazoline BPIQ-I (compound 8) demonstrated a 3.1-fold greater potency for inhibiting EGFR tyrosine kinase activity than its lead precursor, PD 153035. This quantifiable improvement is a direct result of the fused tricyclic quinazoline scaffold [1].
| Evidence Dimension | IC50 for inhibition of EGFR tyrosine kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.008 nM (8 pM) |
| Comparator Or Baseline | PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline): IC50 = 0.025 nM (25 pM) |
| Quantified Difference | 3.125-fold increase in potency for BPIQ-I |
| Conditions | In vitro kinase assay measuring inhibition of phosphorylation of a phospholipase C-γ1 fragment as substrate [1]. |
Why This Matters
For procurement, this demonstrates that BPIQ-I is not merely an analog but a structurally optimized derivative with quantifiably superior target engagement at the biochemical level, justifying its selection over the less potent precursor PD 153035 for applications requiring maximal EGFR inhibition.
- [1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
